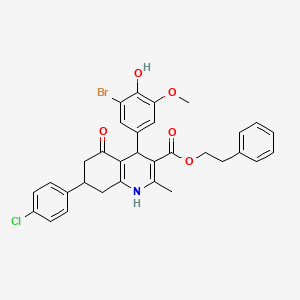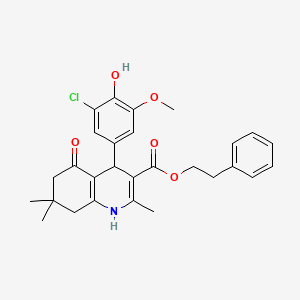
6-bromo-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 6-bromo-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile, 4-chloroaniline, and bromobenzene.
Formation of Quinazoline Core: The quinazoline core is formed through a cyclization reaction involving 2-aminobenzonitrile and 4-chloroaniline under acidic conditions.
Bromination: The bromination of the quinazoline core is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
化学反应分析
6-bromo-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
科学研究应用
6-bromo-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit the epidermal growth factor receptor tyrosine kinase (EGFR-TK).
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Research: In chemistry, the compound is used as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of 6-bromo-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine involves the inhibition of the epidermal growth factor receptor tyrosine kinase (EGFR-TK). The compound binds to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis in cancer cells .
相似化合物的比较
6-bromo-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine can be compared with other quinazoline derivatives, such as:
属性
分子式 |
C20H13BrClN3 |
|---|---|
分子量 |
410.7 g/mol |
IUPAC 名称 |
6-bromo-N-(4-chlorophenyl)-4-phenylquinazolin-2-amine |
InChI |
InChI=1S/C20H13BrClN3/c21-14-6-11-18-17(12-14)19(13-4-2-1-3-5-13)25-20(24-18)23-16-9-7-15(22)8-10-16/h1-12H,(H,23,24,25) |
InChI 键 |
HWXZGRDHCICWFF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




methanone](/img/structure/B11687765.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B11687781.png)

![4-fluoro-N'-[(E)-pyridin-3-ylmethylidene]benzohydrazide](/img/structure/B11687807.png)
![4-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide](/img/structure/B11687812.png)
![4-{(Z)-2-[5-amino-4-cyano-1-(2-hydroxyethyl)-1H-pyrazol-3-yl]-2-cyanoethenyl}-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B11687818.png)

![5-bromo-2-[4-(naphthalen-2-yloxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11687826.png)
![3-{4-Oxo-5-[(5E)-4-oxo-2-sulfanylidene-3-{2-[(1,3-thiazol-2-YL)carbamoyl]ethyl}-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}-N-(1,3-thiazol-2-YL)propanamide](/img/structure/B11687830.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide](/img/structure/B11687843.png)
![1-[4-methyl-3'-(3-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11687850.png)
